

# Funobactam vs. Avibactam: A Comparative Guide on Efficacy Against KPC-Producing Strains

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Funobactam |           |
| Cat. No.:            | B15623608  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The emergence and global spread of Klebsiella pneumoniae carbapenemase (KPC)-producing bacteria represent a significant threat to public health. These enzymes confer resistance to carbapenems, often considered the last line of defense against multidrug-resistant Gramnegative infections. In response, novel  $\beta$ -lactamase inhibitors have been developed to restore the activity of  $\beta$ -lactam antibiotics. This guide provides an objective comparison of two such inhibitors, **funobactam** and avibactam, focusing on their efficacy against KPC-producing strains, supported by available experimental data.

## **Executive Summary**

Both **funobactam** and avibactam are diazabicyclooctane (DBO)  $\beta$ -lactamase inhibitors that have demonstrated potent activity against KPC enzymes. Avibactam, in combination with ceftazidime, is a well-established therapeutic option, while **funobactam**, typically paired with imipenem, is a promising novel agent. This guide summarizes their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to generate this data.

## **Data Presentation: In Vitro Efficacy**

The following tables summarize the minimum inhibitory concentration (MIC) data for imipenem/**funobactam** and ceftazidime/avibactam against KPC-producing Klebsiella



pneumoniae. It is important to note that direct head-to-head comparative studies with large panels of KPC-producing isolates are limited. The data presented here is compiled from separate studies.

Table 1: In Vitro Activity of Imipenem/**Funobactam** against KPC-Producing Klebsiella pneumoniae

| Organism      | Carbapenemas<br>e | Imipenem MIC<br>(mg/L) | Imipenem/Fun<br>obactam MIC<br>(mg/L) | Reference |
|---------------|-------------------|------------------------|---------------------------------------|-----------|
| K. pneumoniae | KPC-3             | 16                     | 1                                     | [1]       |
| K. pneumoniae | KPC-2             | >64                    | 4                                     | [1]       |

Note: Funobactam concentration was fixed at 8 mg/L in this study.

Table 2: In Vitro Activity of Ceftazidime/Avibactam against KPC-Producing Klebsiella pneumoniae

| Organism                           | No. of<br>Isolates | Ceftazidime<br>/Avibactam<br>MIC <sub>50</sub><br>(mg/L) | Ceftazidime<br>/Avibactam<br>MIC <sub>90</sub><br>(mg/L) | %<br>Susceptible | Reference |
|------------------------------------|--------------------|----------------------------------------------------------|----------------------------------------------------------|------------------|-----------|
| KPC-<br>producing K.<br>pneumoniae | 782                | 4                                                        | 8                                                        | 97.3%            | [2]       |
| KPC-<br>producing K.<br>pneumoniae | 72                 | 1                                                        | 2                                                        | 100%             | [3]       |

Note: Avibactam concentration was fixed at 4 mg/L. Susceptibility breakpoints may vary.

# **Experimental Protocols**



The following are detailed methodologies for key experiments cited in the evaluation of **funobactam** and avibactam.

## **Minimum Inhibitory Concentration (MIC) Testing**

Protocol: MICs are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

- Inoculum Preparation: A standardized inoculum of the bacterial isolate is prepared to a
  turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a
  final concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well of
  the microtiter plate.
- Drug Preparation: Serial twofold dilutions of the β-lactam antibiotic (e.g., imipenem or ceftazidime) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For combination testing, a fixed concentration of the β-lactamase inhibitor (e.g., 4 mg/L for avibactam or 8 mg/L for **funobactam**) is added to each well.
- Incubation: The microtiter plates are incubated at 35°C for 16-20 hours in ambient air.
- MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

## **Time-Kill Assays**

Protocol: Time-kill assays are performed to assess the bactericidal activity of the antimicrobial agents over time.

- Inoculum Preparation: A starting inoculum of approximately 5 x  $10^5$  to 1 x  $10^6$  CFU/mL is prepared in CAMHB.
- Drug Concentrations: The antimicrobial agents are added at concentrations corresponding to multiples of their MICs (e.g., 1x, 2x, 4x MIC).
- Incubation and Sampling: The cultures are incubated at 35°C with shaking. Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).



- Bacterial Enumeration: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves.
   Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy can also be assessed in combination studies.[4][5][6]

#### **Mechanisms of Action**

Both **funobactam** and avibactam are DBO  $\beta$ -lactamase inhibitors. Their mechanism of action involves the formation of a covalent adduct with the serine residue in the active site of the  $\beta$ -lactamase, thereby inactivating the enzyme.

#### **Avibactam Mechanism of Inhibition**

Avibactam forms a reversible covalent acyl-enzyme intermediate with the KPC enzyme.[7][8] This prevents the hydrolysis of the partner  $\beta$ -lactam (ceftazidime), allowing it to reach its target, the penicillin-binding proteins (PBPs), and inhibit bacterial cell wall synthesis. The reversibility of the bond allows avibactam to be released and inhibit other  $\beta$ -lactamase molecules.



Click to download full resolution via product page

Mechanism of Ceftazidime-Avibactam Action



## **Funobactam Mechanism of Inhibition**

As a DBO, **funobactam** is presumed to follow a similar mechanism of action to avibactam, forming a covalent adduct with the active site serine of the KPC enzyme to inactivate it.[1][9] This protects its partner  $\beta$ -lactam, imipenem, from hydrolysis, enabling it to inhibit bacterial cell wall synthesis by binding to PBPs.



Click to download full resolution via product page

Mechanism of Imipenem-Funobactam Action

## **Experimental Workflow**

The general workflow for evaluating the in vitro efficacy of these  $\beta$ -lactam/ $\beta$ -lactamase inhibitor combinations is outlined below.





Click to download full resolution via product page

In Vitro Efficacy Evaluation Workflow

## Conclusion

Both **funobactam** and avibactam are potent inhibitors of KPC  $\beta$ -lactamases, restoring the in vitro activity of their respective  $\beta$ -lactam partners against many KPC-producing strains. Avibactam, in combination with ceftazidime, has a well-documented track record of efficacy. **Funobactam**, paired with imipenem, shows significant promise based on the available data. Further head-to-head comparative studies are warranted to fully elucidate the nuanced differences in their efficacy profiles against a broader range of KPC variants and other serine carbapenemases. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued evaluation and development of these critical therapeutic agents.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Imipenem/funobactam (formerly XNW4107) in vivo pharmacodynamics against serine carbapenemase-producing Gram-negative bacteria: a novel modelling approach for time-dependent killing PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of the in vitro activities and resistance mechanisms against imipenem—relebactam and ceftazidime—avibactam in clinical KPC-producing Klebsiella pneumoniae isolated in China PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Klebsiella pneumoniae Carbapenemase Subtypes, Extended-Spectrum β-Lactamases, and Porin Mutations on the In Vitro Activity of Ceftazidime-Avibactam against Carbapenem-Resistant K. pneumoniae PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro Optimization of Ceftazidime/Avibactam for KPC-Producing Klebsiella pneumoniae PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting the Effects of Carbapenem/Carbapenemase Inhibitor Combinations against KPC-Producing Klebsiella pneumoniae in Time-Kill Experiments: Alternative versus Traditional Approaches to MIC Determination PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of Klebsiella β-Lactamases (SHV-1 and KPC-2) by Avibactam: A Structural Study
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Funobactam vs. Avibactam: A Comparative Guide on Efficacy Against KPC-Producing Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623608#funobactam-versus-avibactam-efficacy-against-kpc-producing-strains]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com